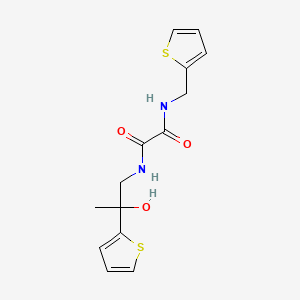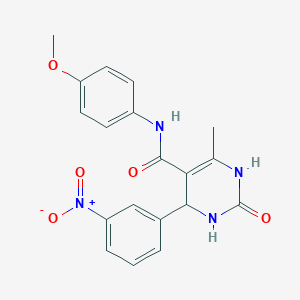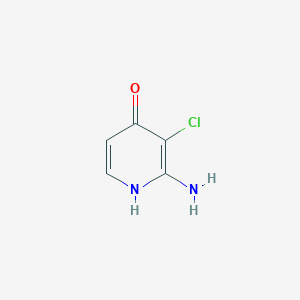![molecular formula C16H16BrClN4O B3005953 8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2210054-11-6](/img/structure/B3005953.png)
8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including a bromine and chlorine-substituted benzoyl group, a triazole ring, and an azabicyclo[3.2.1]octane framework, makes it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Azabicyclo[3.2.1]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by a series of functional group transformations to introduce the nitrogen atom into the bicyclic system.
Introduction of the Triazole Ring: The triazole ring is often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This step involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the Benzoyl Group: The final step involves the acylation of the azabicyclo[3.2.1]octane-triazole intermediate with 5-bromo-2-chlorobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for the Diels-Alder and click reactions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the benzoyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azabicyclo[3.2.1]octane core or the benzoyl group, potentially yielding reduced or partially hydrogenated products.
Substitution: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions would result in derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it valuable in organic synthesis and materials science.
Biology
Biologically, the compound’s triazole ring and azabicyclo[3.2.1]octane core are of interest for their potential pharmacological activities. These structures are often found in bioactive molecules, suggesting possible applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the triazole ring, in particular, is notable for its role in various pharmaceuticals, including antifungal and anticancer agents.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could participate in hydrogen bonding or π-π stacking interactions, while the azabicyclo[3.2.1]octane core might influence the compound’s overall conformation and binding affinity.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane derivatives: These compounds share the same bicyclic core but differ in their substituents, leading to variations in their chemical and biological properties.
Triazole-containing compounds: Molecules with a triazole ring are common in medicinal chemistry due to their stability and ability to form strong interactions with biological targets.
Benzoyl derivatives: Compounds with benzoyl groups are widely used in organic synthesis and pharmaceuticals, offering a range of reactivity and functionalization options.
Uniqueness
What sets 8-(5-bromo-2-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane apart is the combination of these three distinct moieties in a single molecule
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O/c17-10-1-4-15(18)14(7-10)16(23)22-11-2-3-12(22)9-13(8-11)21-6-5-19-20-21/h1,4-7,11-13H,2-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMENLMUYALQDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=CC(=C3)Br)Cl)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
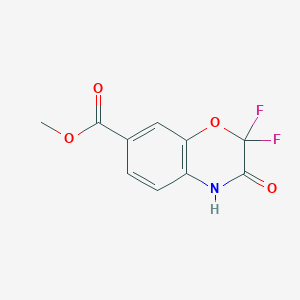
![8-(3,4-dimethylbenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3005871.png)
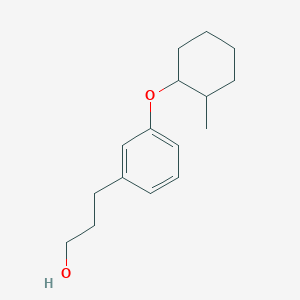
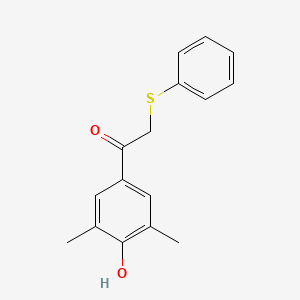
![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)
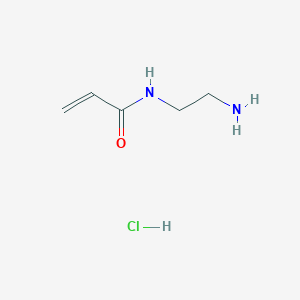
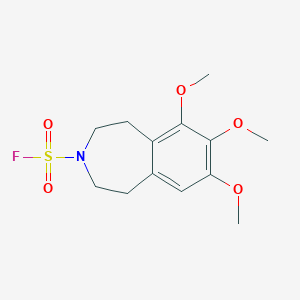
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3005880.png)
![(2-methylphenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3005883.png)

![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline](/img/structure/B3005886.png)
